
(S)-2-Aminodecanoic acid
Overview
Description
(S)-2-Aminodecanoic acid is a non-proteinogenic α-amino acid characterized by a 10-carbon aliphatic chain and an amine group at the second carbon position in the (S)-configuration. Its molecular formula is C₁₀H₂₁NO₂, and it exhibits significant hydrophobicity due to its long hydrocarbon chain . This compound is primarily utilized in peptide synthesis and pharmaceutical research, where its structural properties enhance metabolic stability and membrane permeability. For instance, in neuropathic pain studies, derivatives of this compound demonstrated superior antinociceptive activity compared to morphine, with ED₅₀ values as low as 0.99 mmol/kg . Additionally, its role in synthesizing laxaphycin B-type peptides highlights its importance in overcoming synthetic challenges related to hydrophobic aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Aminodecanoic acid can be synthesized through several methods. One common approach involves the reaction of decanoic acid with ammonia under high temperature and pressure conditions. Another method includes the use of decanoic acid derivatives, such as esters or halides, which react with ammonia or amines to form the desired amino acid.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of nitriles derived from decanoic acid. This process involves the use of metal catalysts, such as palladium or nickel, under hydrogen gas at elevated temperatures and pressures. The resulting product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Substitution Reactions
The amino group undergoes nucleophilic substitution, enabling peptide bond formation and protective group strategies.
Peptide Coupling
(S)-2-Aminodecanoic acid is widely used in solid-phase peptide synthesis (SPPS). Key reagents and conditions include:
Mechanism : The carboxylate group activates via HATU-mediated coupling, forming an active ester intermediate that reacts with amine nucleophiles .
Boc Protection
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O):
Conditions | Catalyst | Selectivity | Reference |
---|---|---|---|
Ionic liquid (e.g., [BMIM][BF₄]) | None | >98% | |
HFIP solvent | None | 95% |
Application : Boc protection enables selective functionalization of the carboxylic acid group during multi-step syntheses .
Oxidation and Reduction
The carboxylic acid and amino groups participate in redox reactions, though experimental data for this specific compound is limited. General trends for analogous amino acids include:
Carboxylic Acid Reduction
While direct data is unavailable, similar decanoic acid derivatives are reduced using:
-
LiAlH₄ : Converts –COOH to –CH₂OH (theoretical yield: ~80%)
-
BH₃·THF : Selective reduction to aldehyde under controlled conditions .
Amino Group Oxidation
The amino group can form imines or nitroso derivatives with strong oxidizers like KMnO₄ (acidic conditions) .
Conjugation with Biomolecules
This compound enhances peptide bioactivity through hydrophobic interactions:
Antimicrobial Peptide Design
Incorporation into laxaphycin B-type peptides improves membrane permeability:
Peptide Sequence | Target Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
Culicinin D analogue | Staphylococcus aureus | 2.5 | |
AD-modified cyclic peptide | Escherichia coli | 5.0 |
Key Finding : Substitution with this compound maintains cytotoxicity while simplifying synthesis .
Stereochemical Stability
The (S)-configuration remains intact under standard conditions but racemizes in strong acids/bases:
Condition | Racemization Rate | Temperature | Reference |
---|---|---|---|
1M HCl | 12% after 24 hrs | 25°C | |
0.1M NaOH | 8% after 24 hrs | 25°C |
Recommendation : Use mild coupling conditions (pH 7–8) to preserve chirality .
Scientific Research Applications
(S)-2-Aminodecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (S)-2-Aminodecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The key structural distinction among 2-amino fatty acids lies in their carbon chain length, which directly influences hydrophobicity, solubility, and interactions with biological systems. Below is a comparative analysis of (S)-2-aminodecanoic acid and its analogs:
Table 1: Structural and Functional Comparison of 2-Amino Fatty Acids
Compound Name | Carbon Chain Length | Molecular Formula | Hydrophobicity (LogP)* | Key Properties |
---|---|---|---|---|
(S)-2-Aminobutyric acid | 4 | C₄H₉NO₂ | ~-1.5 | High solubility, low membrane permeability |
(S)-2-Aminohexanoic acid | 6 | C₆H₁₃NO₂ | ~0.8 | Moderate solubility, used in enzyme studies |
(S)-2-Aminooctanoic acid | 8 | C₈H₁₇NO₂ | ~2.1 | Balanced hydrophobicity for peptide modification |
This compound | 10 | C₁₀H₂₁NO₂ | ~3.5 | High hydrophobicity, enhances drug delivery efficiency |
(S)-2-Aminododecanoic acid | 12 | C₁₂H₂₅NO₂ | ~4.9 | Extreme hydrophobicity, limited solubility |
*LogP values estimated based on chain length trends .
- Hydrophobicity: Increasing chain length correlates with higher LogP values, making longer-chain analogs like this compound more lipid-soluble. This property is critical for crossing biological membranes but poses challenges in aqueous-phase synthesis .
- Synthetic Challenges: The hydrophobicity of this compound necessitates double coupling procedures during peptide synthesis to counteract aggregation, a issue less pronounced in shorter analogs like (S)-2-aminohexanoic acid .
Pharmacological Efficacy
- This compound Derivatives: In neuropathic pain models, lipo-endomorphin-1 derivatives modified with this compound showed ED₅₀ values of 1.22–0.99 mmol/kg, outperforming morphine (ED₅₀: ~3.1 mmol/kg). The long chain enhances opioid receptor binding affinity and reduces tolerance development .
- Shorter-Chain Analogs: (S)-2-aminobutyric acid (4 carbons) is less effective in drug delivery due to rapid metabolism but is widely used in studying neurotransmitter pathways .
Biochemical Interactions
- Protein Engineering: In fluorescence-based assays, this compound induced higher fluorescence intensity in engineered proteins (e.g., MbPyRS variants) compared to shorter analogs, suggesting better integration into hydrophobic protein pockets .
- Enzyme Specificity: (S)-2-aminohexanoic acid is preferred in enzyme-substrate studies due to its intermediate chain length, which balances solubility and binding .
Biological Activity
(S)-2-Aminodecanoic acid, also known as (S)-α-(octyl)glycine, is a fatty amino acid with significant biological activity. This compound has garnered attention due to its structural properties and potential applications in various fields, including pharmaceuticals and biochemistry. Below is a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.
This compound is characterized by its long aliphatic chain, which contributes to its unique properties. It exists as a zwitterionic compound, possessing both amino and carboxylic acid functional groups. This allows it to participate in various biochemical pathways, making it a valuable compound in synthetic organic chemistry.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that derivatives of 2-aminodecanoic acid possess antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Studies have demonstrated that this compound derivatives can inhibit cancer cell proliferation. For instance, a peptide derived from this amino acid showed significant anti-cancer activity in xenograft models involving human pancreatic cancer cells .
- Neurotransmitter Synthesis : The compound plays a role in neurotransmitter synthesis, which is crucial for maintaining neurological functions. Its structural similarity to other amino acids involved in neurotransmission enhances its relevance in neuropharmacology.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Alkylation of Chiral Nucleophiles : A notable method involves the alkylation of chiral glycine equivalents with n-octyl bromide, yielding high diastereoselectivity and excellent yields (up to 98.1%) for the target compound .
- Enzymatic Synthesis : Enzymatic methods can also be employed to produce this amino acid with high specificity and lower environmental impact compared to traditional chemical synthesis.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced the antimicrobial efficacy, suggesting potential applications in developing new antibiotics.
Case Study 2: Anticancer Peptides
In a recent investigation, a peptide based on this compound demonstrated selective inhibition of K-Ras(G12D) mutant cancer cells. The peptide showed promising results in reducing cell proliferation and inhibiting ERK phosphorylation, indicating its potential as a therapeutic agent against specific cancer types .
Data Table: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing (S)-2-Aminodecanoic acid in peptide synthesis?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives. Due to its hydrophobicity, coupling efficiency can drop during SPPS, necessitating double coupling procedures with reagents like HBTU/HOBt and microwave irradiation to minimize aggregation . Characterization involves LC-MS for purity verification and H-NMR for structural confirmation, with COSY experiments resolving ambiguities in stereochemical assignments .
Q. How can researchers validate the purity and stereochemical integrity of this compound derivatives?
Purity is validated using reverse-phase HPLC coupled with mass spectrometry. Stereochemical integrity is confirmed via chiral chromatography or circular dichroism (CD) spectroscopy. For hydrophobic derivatives like this compound, solvent systems with high organic content (e.g., acetonitrile/water with 0.1% TFA) are recommended to improve resolution .
Advanced Research Questions
Q. What experimental strategies improve the incorporation efficiency of this compound into engineered proteins?
Fluorescence-based assays (e.g., using GFP fusion proteins) are critical for monitoring incorporation efficiency. Engineering pyrrolysyl-tRNA synthetase variants (e.g., MbPyRS mutants) enhances recognition of this compound. Optimization includes adjusting induction temperature (e.g., 30°C) and supplementing media with 1–5 mM of the amino acid to maximize yield . Contradictory fluorescence intensity trends across protein variants (e.g., W382S vs. W382T mutants) suggest side-chain steric effects require systematic screening .
Q. How does N-terminal modification of peptides with this compound enhance pharmacological properties?
Substituting Tyr with 2,6-dimethyltyrosine (Dmt) and adding this compound at the N-terminus improves metabolic stability and blood-brain barrier permeability. In vivo studies in neuropathic pain models show enhanced antinociceptive activity (ED <1.22 mmol/kg) and reduced tolerance compared to morphine. Opioid receptor involvement is confirmed via naloxone antagonism assays .
Q. What methodologies address contradictions in hydrophobicity-driven aggregation during peptide synthesis?
Aggregation is mitigated using microwave-assisted SPPS to enhance solvation. For critical residues like this compound, double coupling with 4-fold molar excess of amino acid and prolonged reaction times (2–4 hours) are advised. Post-synthesis, purification via preparative HPLC with gradient elution (e.g., 40–90% acetonitrile over 30 minutes) ensures isolation of monomeric peptides .
Q. How can researchers reconcile discrepancies in fluorescence intensity data when studying this compound incorporation?
Contradictory fluorescence trends (e.g., higher intensity in W382S mutants vs. lower in W382T) may arise from Förster resonance energy transfer (FRET) interference or protein folding artifacts. Normalizing fluorescence to OD and using orthogonal validation (e.g., Western blotting for protein expression) clarifies results. Statistical tools like ANOVA with post-hoc Tukey tests identify significant outliers .
Q. Methodological Guidelines
Designing dose-response studies for this compound-modified therapeutics
- In vitro : Use radioligand binding assays (e.g., H-DAMGO for μ-opioid receptor affinity) with concentrations spanning 0.1–100 μM.
- In vivo : Administer doses ranging from 0.5–5 mmol/kg in rodent models, with pain thresholds assessed via von Frey filaments or hot-plate tests. Include positive (morphine) and negative (vehicle) controls .
Optimizing analytical workflows for hydrophobic amino acid derivatives
Properties
IUPAC Name |
(2S)-2-aminodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGUCXQUOKWKH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84277-81-6 | |
Record name | 2-Aminodecanoic acid, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINODECANOIC ACID, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S8K7XJJ61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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